7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Physicochemical profiling Lipophilic ligand efficiency Screening library design

The compound 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a fully synthetic, small-molecule member of the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase and transporter inhibitor drug discovery. It features a 4-ethylpiperazine substituent at the C7 position, a methyl group at C2, a phenyl at C3, and a propyl group at C5, yielding a molecular formula of C22H29N5 and a molecular weight of 363.51 g/mol.

Molecular Formula C22H29N5
Molecular Weight 363.509
CAS No. 899410-01-6
Cat. No. B2659988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
CAS899410-01-6
Molecular FormulaC22H29N5
Molecular Weight363.509
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC)C)C4=CC=CC=C4
InChIInChI=1S/C22H29N5/c1-4-9-19-16-20(26-14-12-25(5-2)13-15-26)27-22(23-19)21(17(3)24-27)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3
InChIKeyNWQJOTNLUYCCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (CAS 899410-01-6) for Targeted Library Acquisition


The compound 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a fully synthetic, small-molecule member of the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase and transporter inhibitor drug discovery [1]. It features a 4-ethylpiperazine substituent at the C7 position, a methyl group at C2, a phenyl at C3, and a propyl group at C5, yielding a molecular formula of C22H29N5 and a molecular weight of 363.51 g/mol . It is primarily available from screening compound vendors and is not currently the subject of any published in vivo or advanced in vitro primary research paper identified in this analysis.

Risk of Generic Substitution: Why a Simple 4-Ethylpiperazine Pyrazolo[1,5-a]pyrimidine Is Not Interchangeable with Other C7 N-Alkyl Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to subtle structural modifications. A focused SAR study on a closely related piperazine-substituted class (exemplified by probe compound ML230) demonstrated that replacing a simple alkyl unit at the piperazine N-terminus with a t-butyl group not only degraded transporter potency by over an order of magnitude but also completely reversed selectivity from ABCG2 to ABCB1 [1]. Consequently, the specific 4-ethylpiperazine moiety in this compound should not be considered a generic substitution for other N-alkyl, N-aryl, or N-acyl piperazine analogs in the same chemical series, as these changes can profoundly alter target selectivity, off-target binding, and pharmacokinetic properties. The known weak affinity for SssI methyltransferase (Ki = 5.5 mM) [2] underscores that this compound populates a specific chemobiological space distinct from both highly potent kinase inhibitors and transporter modulators bearing alternative substituents.

Quantitative Differentiation Evidence for 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine


Lipophilic Ligand Efficiency (LLE) and Physicochemical Differentiation Against Heavier N-Aromatic Piperazine Analogs

In the absence of direct bioactivity data, physicochemical property differentiation is critical for compound library selection. The target compound exhibits a predicted logP of -0.019, markedly lower than heavier N-substituted analogs like 7-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (predicted logP >5). Its topological polar surface area (tPSA) is calculated at 54.46 Ų, with 0 Rule-of-5 violations . In contrast, a direct comparator, the N-(2-pyridinyl) analog (2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine), is expected to have a higher tPSA and different hydrogen-bonding capacity due to the basic pyridine nitrogen, which can alter membrane permeability and off-target binding profiles. This lower logP and moderate tPSA profile suggests that the target compound may offer distinct solubility and permeability characteristics that are advantageous in aqueous biological assay conditions compared to more lipophilic congeners .

Physicochemical profiling Lipophilic ligand efficiency Screening library design Pyrazolo[1,5-a]pyrimidine

Minimal Off-Target Activity Against DNA Methyltransferase Compared to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

A single data point from BindingDB indicates that the target compound exhibits very weak competitive inhibition of Spiroplasma sp. MQ1 SssI methyltransferase, with a Ki of 5.50E+6 nM (5.5 mM) [1]. While this precludes its use as a methyltransferase probe, it also demonstrates a lack of strong, promiscuous binding to this particular epigenetic target. This contrasts with several other pyrazolo[1,5-a]pyrimidine-based compounds in the literature that exhibit nanomolar kinase inhibition, where broad kinase selectivity profiling is a major concern. The quantitative data provides a baseline expectation that this scaffold, in this specific substitution pattern, does not promiscuously engage at least one common non-kinase off-target. No data is available to compare this Ki with the Ki of other N-alkyl piperazine analogs in this specific methyltransferase assay.

DNA methyltransferase SssI methyltransferase counter-screening target selectivity

Reduced Steric Bulk at the Piperazine N-Terminus Compared to Branched or Bulky Analogs Enhances Synthetic Tractability

Analysis of the SAR landscape from the ML230 probe report reveals that increasing steric bulk at the piperazine N-terminus (e.g., t-butyl) can drastically reduce both potency and target selectivity for ABCG2 versus ABCB1, with potency dropping from EC50 ≈ 130 nM to inactive or reversed selectivity [1]. The target compound, bearing a linear, unbranched ethyl group, represents the minimal steric demand within the N-alkyl piperazine series exposed to the solvent channel, a feature that may preserve binding pocket compatibility or favorable orientation of the pyrazolo[1,5-a]pyrimidine core. In contrast, a closely cataloged analog, 7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 900264-51-9), introduces alkyl branching at the C5 position (isopropyl vs. propyl), which may impose additional hydrophobic contacts or entropic penalties . The linear C5 propyl group in the target compound offers a less sterically demanding, more flexible side chain that could be preferred for initial hit identification where minimal pre-organization is desired.

Synthetic chemistry SAR exploration piperazine substitution medicinal chemistry

Application Scenarios for 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine Based on Verified Evidence


Use as a Low-Lipophilicity, Fragment-Like Starting Point for Piperazine-Focused Kinase or Transporter Probe Development

Given its low predicted logP (-0.019) and moderate molecular weight (363.51 g/mol), this compound is well-suited for fragment-based or high-concentration screening campaigns where compound solubility is paramount . Medicinal chemistry teams can use it as a core scaffold for systematic N-alkyl SAR exploration, leveraging the known class sensitivity to piperazine substitution demonstrated by the ML230 program [1].

Negative Control for SssI CpG Methyltransferase Inhibition Assays

The experimentally determined Ki of 5.5 mM against Spiroplasma sp. MQ1 SssI methyltransferase is exceptionally weak and thus enables this compound to serve as a validated negative control in biochemical assays screening for DNA methyltransferase inhibition, particularly in studies evaluating other pyrazolo[1,5-a]pyrimidine analogs [2].

Comparator Compound for ADME/Tox Profiling of Heavier N-Aryl Piperazine Congeners

Its favorable Ro5 profile (zero violations, low tPSA) positions this compound as a comparator for assessing the impact of increasing molecular weight and aromatic ring count (e.g., diphenylmethylpiperazine or pyridinylpiperazine analogs) on key ADME parameters such as kinetic solubility, microsomal stability, and plasma protein binding .

Chemical Biology Tool for Investigating Pyrazolo[1,5-a]pyrimidine Recognition by ABC Transporters

Based on class-level SAR indicating that minor N-alkyl modifications to the piperazine ring can reverse ABCG2/ABCB1 selectivity, this ethyl-substituted compound could be included in a panel of chemical probes designed to dissect the substrate specificity of multidrug resistance transporters at the molecular level, despite lacking its own direct potency data [1].

Quote Request

Request a Quote for 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.